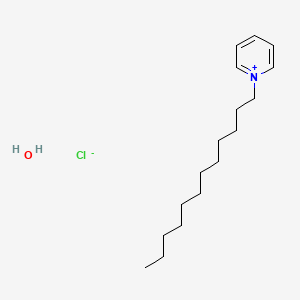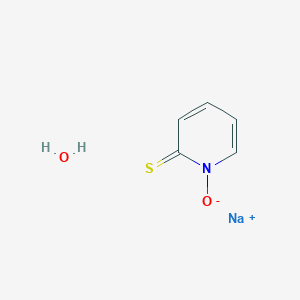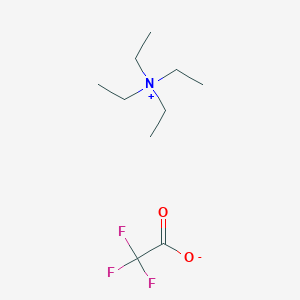
(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid
Übersicht
Beschreibung
“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” is an organoborane compound with the molecular formula C9H10BF3O3 . It has an average mass of 233.980 Da and a monoisotopic mass of 234.067505 Da .
Synthesis Analysis
While specific synthesis methods for “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” were not found, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” consists of a phenyl ring substituted with three fluorine atoms and a propoxy group. The phenyl ring is also bonded to a boronic acid group .Physical And Chemical Properties Analysis
“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±52.0 °C at 760 mmHg, and a flash point of 158.6±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Phenylboronic Catechol Esters
“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” can be used as a reactant in the synthesis of phenylboronic catechol esters . These esters are often used in various chemical reactions due to their stability and reactivity.
Suzuki-Miyaura Coupling Reactions
This compound plays a crucial role in Suzuki-Miyaura coupling reactions with aryl chlorides and unstable polyfluorophenyl . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls.
Enantioselective Borane Reduction
“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” is involved in the enantioselective borane reduction of trifluoroacetophenone . This process is significant in the production of chiral molecules in the pharmaceutical industry.
Transmetalation Reactions
Transmetalation, a process where a ligand is transferred from one metal to another, can involve “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” as a reactant . This process is fundamental in many organometallic reactions.
Cross-Coupling Reactions
Although not directly mentioned for “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid”, boronic acids are generally known for their role in cross-coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, which is a key process in the synthesis of many organic compounds.
Addition Reactions
Boronic acids, including “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid”, can be used in addition reactions to naphthyridine N-oxides or β-aryloxyacrylates . These reactions are important in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
(2,4,6-trifluoro-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-3-16-9-6(12)4-5(11)7(8(9)13)10(14)15/h4,14-15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGFAHSCPSYBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584717 | |
| Record name | (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
CAS RN |
871125-70-1 | |
| Record name | B-(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)




